molecular formula C21H26N4O2 B11273451 1-(azepan-1-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

1-(azepan-1-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

Cat. No.: B11273451
M. Wt: 366.5 g/mol
InChI Key: VHBIJVYETYVNQW-UHFFFAOYSA-N
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Description

1-(AZEPAN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE is a complex organic compound featuring an azepane ring, an oxadiazole ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(AZEPAN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives.

    Azepane Ring Introduction: The azepane ring can be introduced via nucleophilic substitution reactions involving azepane derivatives.

    Final Coupling: The final step involves coupling the indole-oxadiazole intermediate with the azepane derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(AZEPAN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(AZEPAN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(AZEPAN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(AZEPAN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE is unique due to its combination of an azepane ring, oxadiazole ring, and indole moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various scientific applications.

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone

InChI

InChI=1S/C21H26N4O2/c1-15(2)20-22-23-21(27-20)18-13-16-9-5-6-10-17(16)25(18)14-19(26)24-11-7-3-4-8-12-24/h5-6,9-10,13,15H,3-4,7-8,11-12,14H2,1-2H3

InChI Key

VHBIJVYETYVNQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCCCC4

Origin of Product

United States

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